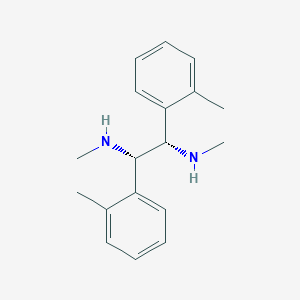
(1S,2S)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine is an organic compound belonging to the class of diamines It is characterized by the presence of two methyl groups and two o-tolyl groups attached to an ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as o-toluidine and formaldehyde.
Condensation Reaction: o-Toluidine is reacted with formaldehyde in the presence of a catalyst, such as hydrochloric acid, to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired diamine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Catalytic Hydrogenation: Using hydrogen gas and a metal catalyst to reduce the Schiff base intermediate.
Solvent Extraction: Purifying the product through solvent extraction techniques to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be further reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro compounds.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted diamines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: (1S,2S)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine is used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: It is employed in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Biochemical Probes: It is used as a probe to study biochemical pathways and interactions.
Medicine
Pharmaceuticals: The compound is explored for its potential therapeutic applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry
Dye Synthesis: It is used as an intermediate in the production of dyes and pigments.
Corrosion Inhibitors: The compound is investigated for its ability to act as a corrosion inhibitor in various industrial applications.
Wirkmechanismus
The mechanism of action of (1S,2S)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to donate and accept electrons makes it a versatile reagent in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-1,2-Diphenyl-1,2-ethanediamine: Similar in structure but with phenyl groups instead of o-tolyl groups.
(1S,2S)-N,N’-Dimethyl-1,2-cyclohexanediamine: Contains a cyclohexane backbone instead of an ethane backbone.
Uniqueness
Steric Effects: The presence of o-tolyl groups in (1S,2S)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine introduces steric hindrance, which can influence its reactivity and selectivity in chemical reactions.
Electronic Effects: The methyl groups on the nitrogen atoms can affect the electron density and reactivity of the compound, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C18H24N2 |
|---|---|
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
(1S,2S)-N,N'-dimethyl-1,2-bis(2-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-13-9-5-7-11-15(13)17(19-3)18(20-4)16-12-8-6-10-14(16)2/h5-12,17-20H,1-4H3/t17-,18-/m0/s1 |
InChI-Schlüssel |
RXHWPJDPYDGJNR-ROUUACIJSA-N |
Isomerische SMILES |
CC1=CC=CC=C1[C@@H]([C@H](C2=CC=CC=C2C)NC)NC |
Kanonische SMILES |
CC1=CC=CC=C1C(C(C2=CC=CC=C2C)NC)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


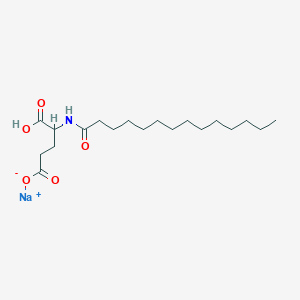
![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B13389619.png)
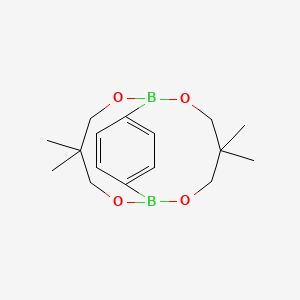
![[4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13389627.png)
![disodium;2-[4-(10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B13389630.png)

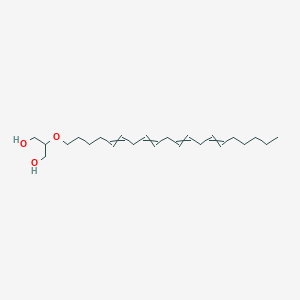
![3-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13389664.png)
![2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13389676.png)
![Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-5,5-difluoro-, methyl ester](/img/structure/B13389684.png)
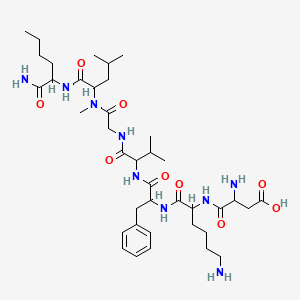
![N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide](/img/structure/B13389698.png)

![N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B13389704.png)
